molecular formula C12H14O4S B14507880 Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate CAS No. 63860-18-4

Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate

Cat. No.: B14507880
CAS No.: 63860-18-4
M. Wt: 254.30 g/mol
InChI Key: BYZKQZUJEKNDOE-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is an organic compound with a complex structure that includes a sulfanyl group, a hydroxy group, and a phenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylacetyl group may interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate is unique due to the presence of the phenylacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry .

Properties

CAS No.

63860-18-4

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

methyl 3-(2-hydroxy-2-phenylacetyl)sulfanylpropanoate

InChI

InChI=1S/C12H14O4S/c1-16-10(13)7-8-17-12(15)11(14)9-5-3-2-4-6-9/h2-6,11,14H,7-8H2,1H3

InChI Key

BYZKQZUJEKNDOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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